REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:7](Cl)=[N:6][S:5][N:4]=1.[S:9]([NH2:19])(=[O:18])([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)=[O:10].C(=O)([O-])[O-].[K+].[K+].CS(C)=O>>[CH3:1][O:2][C:3]1[C:7]([NH:19][S:9]([C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)(=[O:10])=[O:18])=[N:6][S:5][N:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
75.3 g
|
Type
|
reactant
|
Smiles
|
COC1=NSN=C1Cl
|
Name
|
|
Quantity
|
103.32 g
|
Type
|
reactant
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)N
|
Name
|
|
Quantity
|
207.31 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
195.33 g
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NSN=C1NS(=O)(=O)C1=CC=C(C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137.5 g | |
YIELD: PERCENTYIELD | 96.05% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |